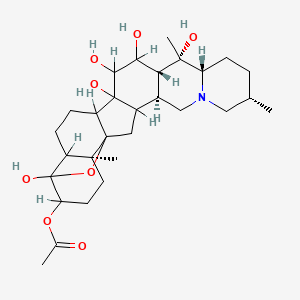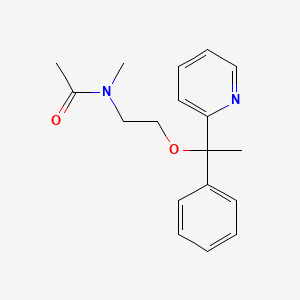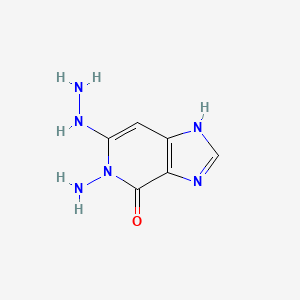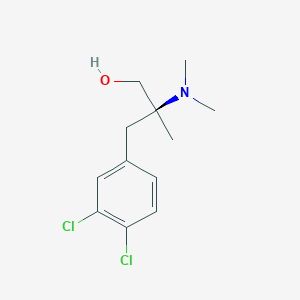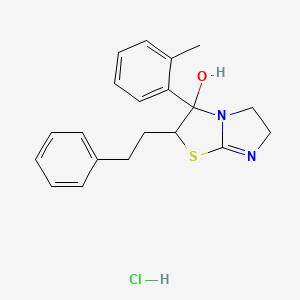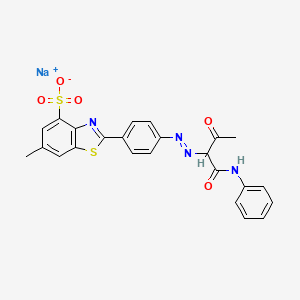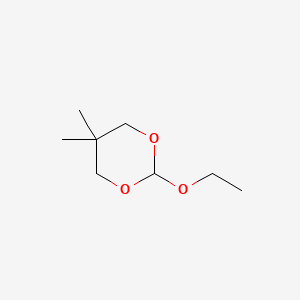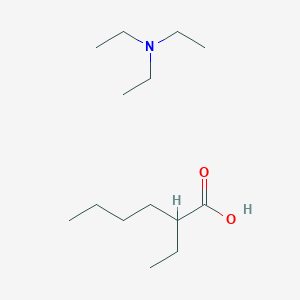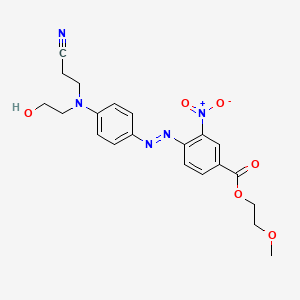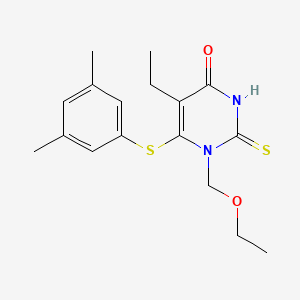
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a pyrimidinone core substituted with ethoxymethyl, ethyl, and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitutions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles or electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with sulfur-containing active sites.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular oxidative stress pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar sulfur-containing structures and exhibit comparable biological activities.
Pyrimidinone Derivatives: Other pyrimidinone-based compounds with different substituents can have similar chemical reactivity and applications.
Uniqueness: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research .
Propiedades
Número CAS |
136011-45-5 |
|---|---|
Fórmula molecular |
C17H22N2O2S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
Clave InChI |
OQZISUZIYBKHTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


